

Application Notes: Cyanine3.5 Carboxylic Acid for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyanine3.5 carboxylic acid*

Cat. No.: B606858

[Get Quote](#)

Introduction

Cyanine3.5 (Cy3.5) is a bright, orange-red fluorescent dye valued in molecular biology for its high quantum yield and photostability.[\[1\]](#)[\[2\]](#) These characteristics make it an excellent choice for labeling oligonucleotides used in a variety of sensitive detection methods, including Fluorescence In Situ Hybridization (FISH), Fluorescence Resonance Energy Transfer (FRET), and microarray analysis.[\[1\]](#)

While the native form of the dye is **Cyanine3.5 carboxylic acid**, for efficient covalent labeling of oligonucleotides, the carboxylic acid group is typically activated. The most common and effective method for labeling oligonucleotides containing a primary amine modification is through the use of an N-Hydroxysuccinimide (NHS) ester of Cyanine3.5.[\[1\]](#)[\[3\]](#) The NHS ester reacts efficiently with primary amino groups under mild basic conditions (pH 8.5-9.0) to form a stable, covalent amide bond, ensuring the fluorophore remains attached throughout experimental procedures.[\[1\]](#)[\[3\]](#) These amino modifications can be introduced at the 5', 3', or internal positions of the oligonucleotide during synthesis.[\[1\]](#)[\[4\]](#)

These application notes provide a comprehensive overview of the properties of Cyanine3.5 and a detailed protocol for labeling amine-modified oligonucleotides using Cyanine3.5 NHS ester.

Physicochemical and Spectral Properties

A thorough understanding of the spectral properties of Cyanine3.5 is critical for proper experimental design, including the selection of filters for fluorescence microscopy and data

interpretation. The key quantitative data for this fluorophore are summarized below.

Property	Value	Reference
Appearance	Dark purple solid	[3]
Excitation Maximum (λ_{ex})	~581 nm	[1][2]
Emission Maximum (λ_{em})	~596 nm	[1][2]
Molar Extinction Coefficient (ϵ)	116,000 - 125,000 M ⁻¹ cm ⁻¹	[1][3]
Fluorescence Quantum Yield (Φ)	0.35	[3][5]
Stokes Shift	~15 nm	[1][2]
Solubility	Soluble in organic solvents (DMSO, DMF)	[3][5]

Experimental Protocols

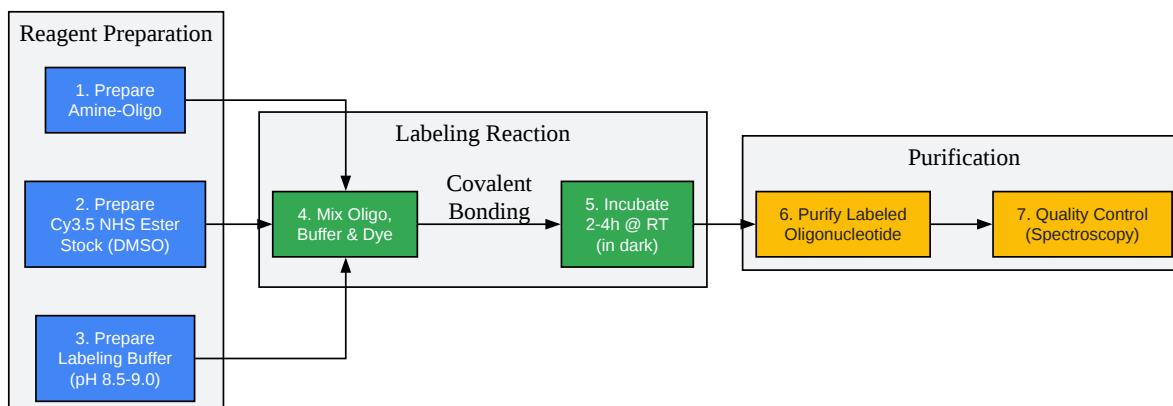
Protocol 1: Covalent Labeling of Amine-Modified Oligonucleotides

This protocol details the post-synthesis labeling of an oligonucleotide that has been modified to contain a primary amine group. The procedure uses the N-Hydroxysuccinimide (NHS) ester of Cyanine3.5, which is highly reactive towards the amine group.

A. Required Materials

- Amine-modified oligonucleotide (lyophilized)
- Cyanine3.5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.5-9.0
- Nuclease-free water

- TE Buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0)
- Microcentrifuge tubes
- Aluminum foil


B. Reagent Preparation

- Amine-Modified Oligonucleotide:
 - Resuspend the lyophilized amino-modified oligonucleotide in nuclease-free water or TE buffer to a stock concentration of 1 mM.[1]
 - Crucial: Ensure the resuspension buffer does not contain primary amines (e.g., Tris), as this will compete with the oligonucleotide for reaction with the dye.[1] If necessary, purify the oligonucleotide from such buffers via ethanol precipitation.[1]
- Cyanine3.5 NHS Ester Stock Solution:
 - Allow the vial of Cyanine3.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
 - Prepare a 10 mg/mL stock solution by dissolving the dye in anhydrous DMSO.[1]
 - This solution should be prepared fresh for each labeling reaction, as NHS esters are susceptible to hydrolysis.[1]
- Labeling Buffer:
 - Prepare a 0.1 M sodium bicarbonate or sodium borate buffer.
 - Adjust the pH to between 8.5 and 9.0. This basic pH is essential to deprotonate the primary amine on the oligonucleotide, making it nucleophilic and reactive with the NHS ester.[1]

C. Labeling Reaction Procedure

This protocol is optimized for a 20-30 nmol scale reaction.

- In a microcentrifuge tube, combine 20-30 nmol of the amine-modified oligonucleotide solution.
- Add labeling buffer to bring the total volume to 200 μ L.[\[1\]](#)
- Add 20 μ L of the freshly prepared 10 mg/mL Cyanine3.5 NHS ester stock solution to the oligonucleotide solution.[\[1\]](#)
- Vortex the reaction mixture gently.
- Incubate for 2-4 hours at room temperature in the dark.[\[1\]](#) Wrapping the tube in aluminum foil is recommended to prevent photobleaching.[\[1\]](#) For potentially higher labeling efficiency, the reaction can be left overnight at 4°C.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for labeling oligonucleotides with Cyanine3.5 NHS ester.

Protocol 2: Purification of Labeled Oligonucleotides

After the labeling reaction, it is crucial to remove the unreacted, free Cy3.5 dye to ensure a high signal-to-noise ratio in downstream applications.[\[6\]](#) Several methods can be used for purification.

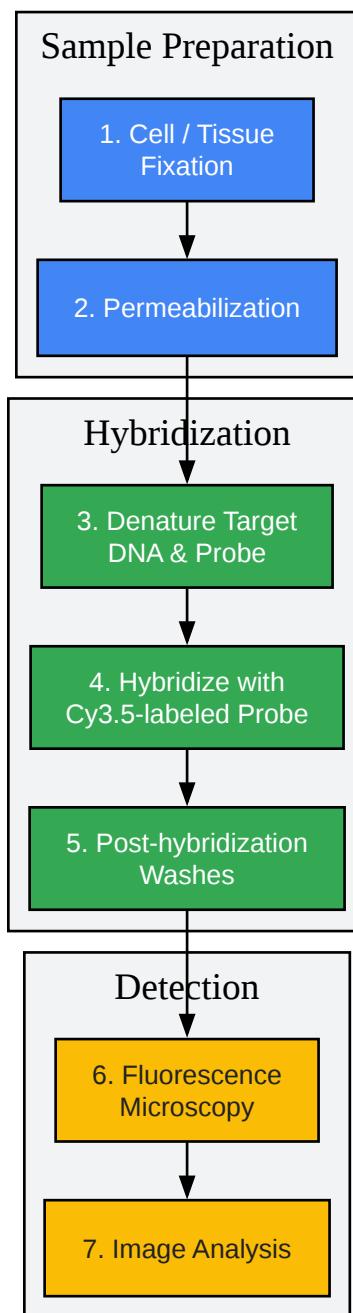
A. High-Performance Liquid Chromatography (HPLC)

- Principle: Reversed-phase HPLC separates molecules based on hydrophobicity. The fluorescently labeled oligonucleotide is more hydrophobic than the unlabeled oligonucleotide, allowing for effective separation.[\[7\]](#)
- Advantages: Provides high purity and is suitable for separating labeled from unlabeled oligonucleotides.[\[8\]](#)
- Method: Use a C8 or C18 reversed-phase column with a mobile phase gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate). The labeled product will elute later than the unlabeled failures.

B. pH-Controlled Extraction

- Principle: This method exploits the change in solubility of the free dye at low pH. By lowering the pH of the reaction mixture, the anionic free dye becomes neutral and preferentially dissolves into a hydrophobic organic solvent like butanol, while the hydrophilic, negatively charged labeled DNA remains in the aqueous phase.[\[6\]](#)[\[9\]](#)
- Advantages: A simple, fast, and cost-effective method that gives high yields.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- Method:
 - Lower the pH of the aqueous reaction mixture.
 - Add a water-saturated hydrophobic organic solvent (e.g., n-butanol).[\[10\]](#)
 - Vortex vigorously and centrifuge briefly to separate the phases.
 - The free dye will be in the upper organic phase, which can be discarded. The purified, labeled oligonucleotide remains in the lower aqueous phase.[\[6\]](#) Repeat as necessary.

C. Ethanol Precipitation


- Principle: This method precipitates the large oligonucleotide molecules (both labeled and unlabeled) while the small, unreacted dye molecules remain in the supernatant.

- Advantages: Simple and quick for removing the bulk of free dye.
- Disadvantages: Less efficient at removing all traces of free dye compared to HPLC and may not separate labeled from unlabeled oligos.

Applications and Workflows

Cy3.5-labeled oligonucleotides are versatile tools for numerous applications.

- Fluorescence In Situ Hybridization (FISH): Used as probes to detect and localize specific DNA or RNA sequences within cells or tissues. The bright fluorescence of Cy3.5 allows for strong signal detection with fluorescence microscopy.[\[1\]](#)[\[4\]](#)
- FRET Assays: Cy3.5 can serve as a donor fluorophore in FRET pairs (e.g., with Cy5.5 as an acceptor) to study molecular interactions and conformational changes in nucleic acids.[\[1\]](#)
- Microarrays: Labeled oligonucleotides are hybridized to microarray chips for gene expression analysis and genotyping.
- Real-Time PCR: Can be used as a reporter dye in various probe-based qPCR applications.
[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for a Fluorescence In Situ Hybridization (FISH) experiment.

Troubleshooting

Problem	Possible Cause(s)	Suggested Solution(s)
Low Labeling Efficiency	- Inactive NHS ester due to hydrolysis. - Competing primary amines in oligo buffer (e.g., Tris). - Incorrect pH of labeling buffer.	- Prepare Cy3.5 NHS ester solution fresh before use. - Ensure oligonucleotide is in an amine-free buffer. ^[3] - Verify labeling buffer pH is between 8.5 and 9.0.
High Background Fluorescence	- Incomplete removal of unreacted dye.	- Ensure thorough purification of the labeled oligonucleotide. ^[3] Consider using HPLC for highest purity or performing multiple rounds of extraction/precipitation.
Precipitation during Reaction	- High concentration of organic solvent (DMSO).	- Keep the volume of DMSO added to the reaction to a minimum (<10% of the total volume). ^[3]
No/Low Fluorescent Signal	- Photobleaching of the dye. - Degradation of the oligonucleotide.	- Protect the dye and labeled oligo from light at all stages. ^[1] - Use nuclease-free water and reagents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Cyanine3.5 Dye | AxisPharm axispharm.com
- 3. benchchem.com [benchchem.com]

- 4. Cy3-5' Oligo Modifications from Gene Link [genelink.com]
- 5. probes.bocsci.com [probes.bocsci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. atdbio.com [atdbio.com]
- 8. rna.bocsci.com [rna.bocsci.com]
- 9. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes: Cyanine3.5 Carboxylic Acid for Oligonucleotide Labeling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606858#cyanine3-5-carboxylic-acid-for-oligonucleotide-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com